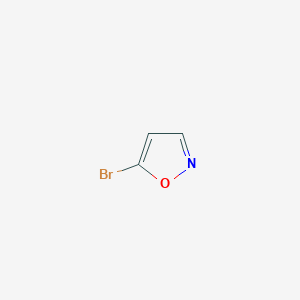

5-Bromoisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO/c4-3-1-2-5-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNFJNDECYNGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602788 | |

| Record name | 5-Bromo-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133930-99-0 | |

| Record name | 5-Bromo-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromoisoxazole synthesis from propargyl bromide

An In-Depth Technical Guide to the Synthesis of 5-Bromoisoxazole from Propargyl Bromide: Mechanisms, Protocols, and Applications

Abstract

The isoxazole motif is a cornerstone in medicinal chemistry, frequently incorporated into pharmacologically active agents to enhance their biological profiles.[1][2][3] Among isoxazole derivatives, this compound stands out as a particularly versatile synthetic intermediate, where the bromine atom serves as a reactive handle for extensive functionalization via cross-coupling reactions.[4][5] This technical guide provides a comprehensive exploration of a primary synthetic route to this compound, commencing from the readily available reagent, propargyl bromide. The core of this synthesis is the highly efficient and regioselective [3+2] cycloaddition reaction between propargyl bromide and a bromonitrile oxide, generated in situ. This document delves into the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, outlines methods for spectroscopic characterization, and discusses the broader applications of the target molecule in drug discovery and development.

Part 1: The Strategic Importance of this compound

The isoxazole ring is classified as a "privileged scaffold" due to its prevalence in numerous bioactive natural products and synthetic drugs.[3][6] Its unique electronic properties and the susceptibility of the N-O bond to cleavage under specific conditions make it a valuable synthon for accessing other important molecular frameworks.[3]

Halogenated isoxazoles, specifically this compound, elevate this utility significantly. The carbon-bromine bond at the 5-position is amenable to a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino groups.[4][5] This strategic placement of a reactive handle on a stable heterocyclic core makes this compound a critical building block for constructing complex molecular architectures and generating libraries of compounds for high-throughput screening in drug discovery programs.[4][7]

Part 2: The Core Synthetic Strategy: [3+2] Cycloaddition of a Nitrile Oxide

The most robust and widely adopted method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction.[8] This reaction involves the concertive addition of a 1,3-dipole to a dipolarophile. In our context:

-

The 1,3-Dipole: A bromonitrile oxide (Br-C≡N⁺-O⁻). This is a highly reactive intermediate that is typically generated in situ from a stable precursor to prevent self-dimerization into a furoxan.[9][10]

-

The Dipolarophile: Propargyl bromide (HC≡C-CH₂Br), which provides the alkyne component.[11]

The reaction proceeds with high regioselectivity, reliably yielding the 5-substituted isoxazole isomer. This selectivity is governed by both steric and electronic factors, which will be explored in the mechanistic discussion.[12][13]

Part 3: Synthetic Pathway and Mechanistic Insights

The most direct pathway involves the reaction of propargyl bromide with bromonitrile oxide, which is generated in situ from its stable precursor, bromoformaldoxime.

Overall Synthetic Workflow

The synthesis is a two-step process conceptually, though often performed as a one-pot reaction where the nitrile oxide is generated and trapped in the same vessel.

Caption: High-level workflow for this compound synthesis.

Mechanistic Details and Causality

-

Generation of Bromonitrile Oxide: Bromoformaldoxime is treated with a mild base, such as sodium bicarbonate or triethylamine.[2] The base abstracts the acidic hydroxyl proton, and the resulting alkoxide eliminates a bromide ion to form the linear, highly reactive bromonitrile oxide intermediate. The choice of a mild base is critical; strong bases can promote side reactions or decomposition of the starting materials. Performing this step in situ in the presence of the alkyne is paramount, as nitrile oxides are prone to dimerization to form furoxans.[10]

-

Regioselective [3+2] Cycloaddition: The generated bromonitrile oxide then undergoes a concerted cycloaddition with propargyl bromide. The regioselectivity, which places the bromine atom at the 5-position, is dictated by the electronic character of the reactants. In the simplest Frontier Molecular Orbital (FMO) model for terminal alkynes, the Highest Occupied Molecular Orbital (HOMO) has a larger coefficient on the internal carbon, while the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the terminal carbon. The reaction is typically HOMO(alkyne)-LUMO(nitrile oxide) controlled. The LUMO of the nitrile oxide has a larger coefficient on the carbon atom. The primary interaction, therefore, occurs between the internal carbon of the alkyne and the carbon of the nitrile oxide, leading to the 5-substituted regioisomer.

Caption: Mechanism: In situ generation and cycloaddition.

Part 4: Detailed Experimental Protocols

Safety Precautions: Propargyl bromide is a lachrymator and alkylating agent; handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[11] Nitrile oxides and their precursors should be handled with care.

Protocol 1: Synthesis of this compound

This protocol describes a one-pot procedure for the generation of bromonitrile oxide from bromoformaldoxime and its subsequent reaction with propargyl bromide.

Materials:

-

Bromoformaldoxime

-

Propargyl bromide[11]

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for chromatography)

Procedure:

-

To a solution of bromoformaldoxime (1.0 eq) in ethyl acetate (approx. 0.2 M), add propargyl bromide (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath with gentle stirring.

-

Add a saturated aqueous solution of sodium bicarbonate (2.0 eq) dropwise over 30 minutes. The addition of a mild base facilitates the in situ generation of bromonitrile oxide.[2]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford pure this compound.

Part 5: Characterization and Data Analysis

The structure of the synthesized this compound must be confirmed through spectroscopic methods.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Observations | Rationale |

| ¹H NMR (CDCl₃) | δ ~6.5 ppm (s, 1H, H4), δ ~4.5 ppm (s, 2H, -CH₂Br) | The isoxazole proton at C4 typically appears as a singlet in this region. The methylene protons adjacent to the bromine on the side chain will also be a singlet. |

| ¹³C NMR (CDCl₃) | δ ~170 ppm (C5), δ ~158 ppm (C3), δ ~105 ppm (C4), δ ~20 ppm (-CH₂Br) | The chemical shifts are characteristic of the isoxazole ring carbons. C5, attached to two heteroatoms, is the most downfield. |

| Mass Spec. (EI) | M⁺ and [M+2]⁺ peaks of ~1:1 intensity | This isotopic pattern is the definitive signature of a monobrominated compound, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[14] |

Part 6: Applications in Drug Development and Medicinal Chemistry

The synthesized this compound is not an end-product but a strategic starting material. Its utility lies in its capacity for diversification.

Caption: Downstream synthetic utility of this compound.

-

Kinase Inhibitors: The isoxazole scaffold is a common feature in kinase inhibitors. Functionalization at the 5-position allows for the introduction of aryl or heteroaryl groups that can interact with key residues in the ATP-binding pocket of kinases.[4]

-

Antimicrobial Agents: Derivatives of isoxazole have demonstrated potent activity against various bacterial and fungal strains. The ability to append different functionalities via the bromo-handle allows for the fine-tuning of antimicrobial potency and spectrum.[4]

-

Neuroprotective Agents: Isoxazole-containing compounds have been explored for their potential in treating neurodegenerative disorders. The synthetic flexibility offered by this compound is crucial for developing structure-activity relationships (SAR) in this area.[1][15]

Conclusion

The synthesis of this compound from propargyl bromide via a [3+2] cycloaddition with in situ generated bromonitrile oxide represents an efficient, reliable, and highly regioselective strategy. This technical guide has detailed the mechanistic underpinnings of this transformation, provided a robust experimental protocol, and outlined the expected analytical characterization. The true value of this synthesis lies in the product's role as a versatile chemical building block, empowering researchers and drug development professionals to readily access a vast chemical space of novel isoxazole derivatives with significant therapeutic potential.

References

-

Taylor & Francis. (n.d.). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Retrieved from [Link][9]

-

Royal Society of Chemistry. (2018). In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles. Organic & Biomolecular Chemistry. Retrieved from [Link][16][17]

-

Joule, J. A. (1993). 1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides. Synthetic Communications. Retrieved from [Link][18]

-

National Center for Biotechnology Information. (n.d.). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. PubMed. Retrieved from [Link][19]

-

MDPI. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link][20]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PMC. Retrieved from [Link][10]

-

Royal Society of Chemistry. (n.d.). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Retrieved from [Link][22]

-

ACS Publications. (2017). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters. Retrieved from [Link][23]

-

Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved from [Link][1][15]

-

National Center for Biotechnology Information. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. Retrieved from [Link][2]

-

MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link][24]

-

YouTube. (2019). cycloadditions with nitrile oxides. Retrieved from [Link][8]

-

IJARIIT. (n.d.). Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. Retrieved from [Link][25]

-

Grokipedia. (n.d.). Fulminic acid. Retrieved from [Link][26]

-

MDPI. (n.d.). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Retrieved from [Link][12]

-

Wikisource. (2022). 1911 Encyclopædia Britannica/Fulminic Acid. Retrieved from [Link][27]

-

Sciencemadness.org. (2015). Synthesis and Reaction Pathway of Mercury (II) Fulminate - Hg(CNO)2. Retrieved from [Link][28]

-

National Center for Biotechnology Information. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC. Retrieved from [Link][13]

-

ResearchGate. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link][7]

-

De Kimpe, N., et al. (n.d.). Access to 5-fluoroisoxazoles via the nitrosation of geminal bromo-fluoro arylcyclopropanes. Retrieved from [Link][5]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC. Retrieved from [Link][6]

-

Royal Society of Chemistry. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3. Retrieved from [Link][29]

-

ResearchGate. (n.d.). Synthesis of compounds 2–5. (a) propargyl bromide, acetone, 80 °C, 48 hr. Retrieved from [Link][30]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link][31][32]

-

Wikipedia. (n.d.). Propargyl bromide. Retrieved from [Link][11]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Propargyl bromide - Wikipedia [en.wikipedia.org]

- 12. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors | MDPI [mdpi.com]

- 13. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 19. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Fulminic acid - Wikipedia [en.wikipedia.org]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

- 25. ijariit.com [ijariit.com]

- 26. grokipedia.com [grokipedia.com]

- 27. 1911 Encyclopædia Britannica/Fulminic Acid - Wikisource, the free online library [en.wikisource.org]

- 28. Sciencemadness Discussion Board - Synthesis and Reaction Pathway of Mercury (II) Fulminate - Hg(CNO)2 - Powered by XMB 1.9.11 [sciencemadness.org]

- 29. pubs.rsc.org [pubs.rsc.org]

- 30. researchgate.net [researchgate.net]

- 31. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks [mdpi.com]

The Formation of 5-Bromoisoxazole: A Mechanistic and Synthetic Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole motif is a cornerstone in medicinal chemistry, valued for its presence in numerous biologically active compounds.[1] The introduction of a bromine atom at the 5-position of the isoxazole ring creates a versatile synthetic handle for further molecular elaboration, making 5-bromoisoxazole a critical building block in drug discovery. This technical guide provides an in-depth exploration of the primary mechanistic pathways for the formation of this compound. We will dissect the nuances of both de novo ring construction methodologies that incorporate the bromine atom during heterocycle formation and post-synthetic bromination strategies on a pre-formed isoxazole core. By understanding the underlying principles of regioselectivity and reaction control, researchers can strategically select and optimize the most suitable synthetic route for their specific applications.

Introduction: The Significance of the Isoxazole Scaffold and the Role of Bromination

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is considered a "privileged scaffold" in the realm of organic and medicinal chemistry.[1] Its prevalence in a wide array of pharmacologically active agents stems from its unique electronic and structural characteristics. The isoxazole nucleus can participate in various non-covalent interactions, enhancing the binding affinity of a molecule to its biological target. Furthermore, the inherent reactivity of the N-O bond allows for strategic ring-opening reactions, providing access to diverse difunctionalized compounds.

Halogenation of the isoxazole ring, particularly bromination at the 5-position, significantly expands its synthetic utility. The resulting this compound serves as a versatile intermediate for a multitude of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures. This guide will illuminate the key mechanisms governing the formation of this important synthetic precursor.

Strategic Approaches to this compound Synthesis

The synthesis of this compound can be broadly categorized into two strategic approaches:

-

Direct Synthesis: Construction of the isoxazole ring with the bromine atom already incorporated at the 5-position. This is often achieved through cycloaddition reactions where one of the precursors contains the halogen.

-

Post-Synthetic Modification: Introduction of the bromine atom onto a pre-existing isoxazole ring via electrophilic substitution.

The choice between these strategies is often dictated by the availability of starting materials, desired substitution patterns on the final molecule, and considerations of regioselectivity.

Mechanism of Direct Synthesis: Building the Brominated Ring

The cornerstone of direct isoxazole synthesis is the [3+2] cycloaddition reaction, a powerful tool for constructing five-membered heterocyclic rings.[2] In the context of this compound formation, this typically involves the reaction of a nitrile oxide with a brominated dipolarophile.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Bromoalkenes

A primary route to 5-bromoisoxazoles involves the 1,3-dipolar cycloaddition of a nitrile oxide with a bromo-substituted alkene. The regioselectivity of this reaction is a critical consideration.

Reaction Pathway:

The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The nitrile oxide, a 1,3-dipole, reacts with the bromoalkene (the dipolarophile) to form the isoxazoline ring. Subsequent elimination of a suitable leaving group (often HBr) can lead to the aromatic isoxazole.

Diagram: 1,3-Dipolar Cycloaddition for this compound

Caption: General scheme for 1,3-dipolar cycloaddition.

Causality Behind Experimental Choices:

-

Nitrile Oxide Generation: Nitrile oxides are often generated in situ from aldoximes using oxidizing agents or from hydroximoyl halides via dehydrohalogenation with a base. The choice of method depends on the stability of the nitrile oxide and the compatibility of the reaction conditions with other functional groups present in the molecule.

-

Regiocontrol: The regiochemical outcome of the cycloaddition is governed by both steric and electronic factors of the substituents on the nitrile oxide (R) and the bromoalkene (R'). Theoretical studies, such as those using density functional theory (DFT), can help predict the favored regioisomer.[3]

Tandem Bromination and Cycloaddition

An elegant one-pot variation involves the initial bromination of an electron-deficient alkene, followed by the in situ generation of a nitrile oxide and subsequent 1,3-dipolar cycloaddition.[4] This sequence often culminates in the elimination of HBr to yield the 3,5-disubstituted isoxazole.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles [4]

-

To a solution of an electron-deficient alkene in a suitable solvent (e.g., chloroform), add a brominating agent (e.g., N-bromosuccinimide).

-

After the initial bromination is complete, introduce the nitrile oxide precursor (e.g., an aldoxime) and a reagent for its in situ generation (e.g., an oxidizing agent or a base for dehydrohalogenation).

-

The reaction mixture is typically stirred at room temperature or heated to facilitate the cycloaddition and subsequent elimination of HBr.

-

The final product, a 3,5-disubstituted isoxazole, is then isolated and purified using standard techniques such as column chromatography.

Diagram: Tandem Bromination-Cycloaddition Workflow

Caption: Workflow for tandem bromination and cycloaddition.

Mechanism of Post-Synthetic Modification: Electrophilic Bromination

An alternative and widely employed strategy is the direct bromination of a pre-formed isoxazole ring. This reaction proceeds via an electrophilic aromatic substitution mechanism.

The Electrophilic Bromination Pathway

The isoxazole ring, while aromatic, exhibits varied reactivity towards electrophiles at its different positions (C3, C4, and C5). Electrophilic bromination typically occurs at the C4 or C5 position, depending on the substituents already present on the ring.

Mechanism:

The reaction is initiated by the attack of the π-electrons of the isoxazole ring on an electrophilic bromine source (e.g., Br₂, N-bromosuccinimide). This leads to the formation of a stabilized cationic intermediate, often referred to as an isoxazolium ion.[5] Subsequent loss of a proton from the same carbon atom restores the aromaticity of the ring, yielding the brominated isoxazole.

Diagram: Electrophilic Bromination of Isoxazole

Caption: Mechanism of electrophilic bromination of the isoxazole ring.

Factors Influencing Regioselectivity:

The position of bromination is highly dependent on the electronic nature of the substituents on the isoxazole ring.

-

Electron-donating groups (e.g., alkyl, alkoxy) activate the ring towards electrophilic attack and can direct the incoming electrophile to specific positions.

-

Electron-withdrawing groups (e.g., carboxyl, nitro) deactivate the ring and can influence the site of substitution.

For the synthesis of this compound, the starting isoxazole must be appropriately substituted to favor bromination at the C5 position.

Experimental Considerations for Electrophilic Bromination

Choice of Brominating Agent:

-

N-Bromosuccinimide (NBS): A mild and convenient source of electrophilic bromine, often used for selective brominations.

-

Molecular Bromine (Br₂): A more reactive brominating agent, its use may require careful control of reaction conditions to avoid over-bromination or side reactions.

-

Pyridinium Tribromide: A solid, stable, and easy-to-handle source of bromine.[3]

Reaction Conditions:

The choice of solvent, temperature, and the potential need for a catalyst are crucial for achieving high yields and selectivity. Polar solvents can stabilize the charged intermediate, while the use of a Lewis acid catalyst can enhance the electrophilicity of the brominating agent.

Experimental Protocol: General Procedure for Bromination of Isoxazoles [3]

-

Dissolve the substituted isoxazole in a suitable dry solvent (e.g., dichloromethane) in a reaction vessel equipped with a stirring mechanism.

-

Cool the solution in an ice-water bath.

-

Slowly add the brominating agent (e.g., pyridinium tribromide) to the cooled mixture.

-

Allow the reaction to proceed at low temperature and then gradually warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., a saturated solution of sodium thiosulfate) and extract the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated, and the crude product is purified by an appropriate method like column chromatography or recrystallization.

Data Summary: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Key Mechanistic Feature |

| Direct Synthesis (1,3-Dipolar Cycloaddition) | High convergency, allows for the introduction of diverse substituents on both precursors. | Regioselectivity can be a challenge, availability of substituted precursors may be limited. | Concerted [3+2] cycloaddition. |

| Post-Synthetic Modification (Electrophilic Bromination) | Utilizes readily available isoxazole starting materials. | Regioselectivity is highly dependent on existing substituents, potential for over-bromination. | Formation of a stabilized isoxazolium ion intermediate. |

Conclusion and Future Perspectives

The formation of this compound is a pivotal transformation in the synthesis of complex, biologically active molecules. A thorough understanding of the underlying mechanistic principles of both direct synthesis via cycloaddition and post-synthetic electrophilic bromination is paramount for the rational design and execution of synthetic strategies. The choice of methodology is a critical decision that impacts not only the efficiency of the synthesis but also the overall convergency of the drug discovery process.

Future research in this area will likely focus on the development of more sustainable and atom-economical methods, including the use of novel catalytic systems to enhance regioselectivity and the exploration of flow chemistry for safer and more scalable production. As the demand for novel isoxazole-based therapeutics continues to grow, a deep appreciation for the fundamental mechanisms of their formation will remain an indispensable tool for the medicinal chemist.

References

-

Neighbouring group participation in isoxazole ring bromination. Part II. Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])

-

Isoxazole synthesis. Organic Chemistry Portal. (URL: [Link])

-

Oxonium Ion Mediated Synthesis of 4-Substituted Spiro-Isoxazolines. PMC. (URL: [Link])

-

Synthesis of 5‐bromooxazole (10·HCl). ResearchGate. (URL: [Link])

-

Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. (URL: [Link])

-

Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). MDPI. (URL: [Link])

-

The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. ACS Publications. (URL: [Link])

-

Tandem Synthesis of 3-Halo-5-Substituted Isoxazoles from 1-Copper(I) Alkynes and Dihaloformaldoximes. ACS Publications. (URL: [Link])

-

Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. ResearchGate. (URL: [Link])

-

Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PubMed Central. (URL: [Link])

-

Synthesis of isoxazoles via electrophilic cyclization. PubMed. (URL: [Link])

-

Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PMC. (URL: [Link])

-

Electrochemical Synthesis of Isoxazolines: Method and Mechanism. PMC. (URL: [Link])

-

Known methods for the preparation of substituted 5‐bromooxazoles. ResearchGate. (URL: [Link])

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. (URL: [Link])

-

N-bromosuccinimide (NBS)-promoted, threecomponent synthesis of a,b-unsaturated isoxazol-5(4H)- ones, and spectroscopic investigation and computational study of 3-methyl-4-(thiophen-2-ylmethylene)isoxazol. ResearchGate. (URL: [Link])

-

Synthesis of Isoxazoles via Electrophilic Cyclization. ResearchGate. (URL: [Link])

-

Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. ResearchGate. (URL: [Link])

-

Synthesis of 5-bromoisoxazoles 58. ResearchGate. (URL: [Link])

-

Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journals. (URL: [Link])

-

15 - Heterocycle Synthesis by 1,3-Dipolar Cycloaddition. YouTube. (URL: [Link])

-

Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society. (URL: [Link])

-

Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles. Comptes Rendus de l'Académie des Sciences. (URL: [Link])

-

Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. NIH. (URL: [Link])

-

Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. PubMed. (URL: [Link])

-

Module 5 Reactions With Miscellaneous Reagents: 5.1 N-Bromosuccinimide (NBS). Scribd. (URL: [Link])

-

Synthesis of 5‐Carboxamidotriazoles via Azide‐Alkyne Cycloaddition–Aminocarbonylation Sequence. ResearchGate. (URL: [Link])

Sources

- 1. youtube.com [youtube.com]

- 2. Oxonium Ion Mediated Synthesis of 4-Substituted Spiro-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoxazole synthesis [organic-chemistry.org]

- 4. Neighbouring group participation in isoxazole ring bromination. Part II - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. scribd.com [scribd.com]

5-Bromoisoxazole chemical properties and reactivity

An In-depth Technical Guide to 5-Bromoisoxazole: Chemical Properties and Reactivity

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block in modern organic synthesis and drug discovery. We will move beyond a simple recitation of facts to a detailed analysis of its core chemical properties, reactivity, and practical applications, grounded in established scientific literature. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this versatile reagent.

Core Molecular Profile of this compound

This compound is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The isoxazole ring is a well-regarded pharmacophore, present in numerous approved drugs and biologically active compounds, owing to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The strategic placement of a bromine atom at the C5 position renders the molecule an exceptionally useful synthetic intermediate. This halogen serves as a versatile handle for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions.

The fundamental properties of this compound are summarized below.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 1133930-99-0 | [3] |

| Molecular Formula | C₃H₂BrNO | [3] |

| Molecular Weight | 147.96 g/mol | [3] |

| Boiling Point | 182.7 ± 13.0 °C (Predicted) | [3] |

| Density | 1.812 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | -3.98 ± 0.50 (Predicted) | [3] |

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | The spectrum is expected to show two signals for the protons on the isoxazole ring. |

| ¹³C NMR | The spectrum would display signals for the three carbon atoms of the isoxazole ring. |

| Mass Spec. (MS) | The mass spectrum will exhibit a characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the distinctive isotopic signature of a bromine-containing compound.[1] |

| Infrared (IR) | The IR spectrum is expected to show characteristic absorption bands for the C=N stretching of the isoxazole ring and the C-Br bond.[1] |

The Reactivity Landscape of this compound

The chemical behavior of this compound is dominated by the bromine substituent at the C5 position. This position is susceptible to a variety of transformations that allow for the elaboration of the isoxazole core, making it a cornerstone for library synthesis and the development of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and widely utilized applications of this compound. The carbon-bromine bond provides an ideal site for oxidative addition into a palladium(0) complex, initiating catalytic cycles that forge new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound. For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C5 position.

Causality Behind Experimental Choices: The selection of the palladium source, ligand, and base is critical for achieving high yields and suppressing side reactions. A bulky, electron-rich phosphine ligand, such as tri-tert-butylphosphine (P(t-Bu)₃), is often essential.[2] This ligand promotes the reductive elimination step (the final C-C bond formation) and stabilizes the active Pd(0) species. A base, such as potassium phosphate (K₃PO₄), is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[4][5]

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid [2][4]

-

Preparation: To an oven-dried Schlenk tube, add the this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

-

Inerting: Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst Loading: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃·HBF₄, 5 mol%).

-

Reaction: Add anhydrous solvent (e.g., dioxane/water mixture) via syringe. Place the reaction vessel in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C) for 4-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is invaluable for synthesizing alkynylated isoxazoles, which are important precursors for more complex heterocyclic systems and can be found in various biologically active molecules.[7][8]

Causality Behind Experimental Choices: The classical Sonogashira reaction employs a dual-catalyst system: a palladium complex to activate the C-Br bond and a copper(I) salt (e.g., CuI) to act as a co-catalyst. The copper acetylide intermediate is more reactive towards the palladium complex than the alkyne itself, accelerating the catalytic cycle. An amine base, such as triethylamine or diisopropylethylamine, is used both to scavenge the HBr byproduct and to serve as the solvent. Copper-free variations have also been developed to avoid the homocoupling of alkynes (Glaser coupling), which can be a significant side reaction.[6]

Caption: The dual catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling of this compound [7][9]

-

Preparation: In a Schlenk tube, dissolve this compound (1.0 equiv.) in a suitable solvent such as THF or DMF.

-

Inerting: Degas the solution by bubbling argon through it for 15-20 minutes.

-

Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and an amine base (e.g., triethylamine, 2-3 equiv.).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

-

Workup: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an appropriate organic solvent and wash with aqueous ammonium chloride solution (to remove copper salts) and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Nucleophilic Aromatic Substitution (SNA_r_)

While less common than cross-coupling, the isoxazole ring can undergo nucleophilic aromatic substitution (SNA_r_), particularly if activated by electron-withdrawing groups. In some cases, the bromine at C5 can be displaced by strong nucleophiles. However, often a more strongly activating group, like a nitro group, is required for this transformation to be efficient.[10][11][12] For instance, studies on 5-nitroisoxazoles demonstrate efficient displacement of the nitro group by various O, N, and S-centered nucleophiles.[11][12] This suggests that while direct substitution of the bromine on this compound may require forcing conditions, conversion of the bromo-substituent to a more labile group or introduction of activating groups elsewhere on the ring can facilitate SNA_r_ pathways.

Ring-Opening Reactions

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions, particularly reductive cleavage. This property is exploited synthetically to transform the heterocyclic core into valuable acyclic building blocks like β-hydroxy ketones or γ-amino alcohols. More recently, methods for ring-opening fluorination have been developed. Treating isoxazoles with an electrophilic fluorinating agent can lead to ring cleavage and the formation of α-fluorocyano-ketones, providing access to complex fluorinated molecules.[13]

Safety and Handling

As with all laboratory chemicals, this compound and its derivatives should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[14][15]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[14] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14][16]

-

Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]

Conclusion

This compound is a high-value synthetic intermediate whose utility is centered on the reactivity of its carbon-bromine bond. It serves as a robust and reliable substrate in a multitude of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings, enabling the straightforward synthesis of complex, substituted isoxazoles. Its capacity to undergo these transformations makes it an indispensable tool for medicinal chemists and organic synthesis professionals in the construction of novel molecular entities for drug discovery and materials science.

References

- An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole - Benchchem.

- Application Notes and Protocols for Cross-Coupling Reactions of Bromin

- This compound CAS#: 1133930-99-0 - ChemicalBook.

- Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF - ResearchG

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY D

- Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes | Request PDF - ResearchG

- Ring-Opening Fluorination of Isoxazoles - ResearchG

- Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction.

- 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing).

- 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC - PubMed Central.

- Sonogashira coupling - Wikipedia.

- Suzuki Coupling - Organic Chemistry Portal.

- Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PubMed.

- 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS#: 1133930-99-0 [amp.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.ca [fishersci.ca]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.ie [fishersci.ie]

Spectroscopic Data for 5-Bromoisoxazole: An In-depth Technical Guide

Introduction to 5-Bromoisoxazole and its Spectroscopic Importance

This compound is a halogenated derivative of isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The isoxazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals valued for a wide array of biological activities.[1] The presence of a bromine atom makes this compound a versatile synthetic intermediate, particularly for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, allowing for the facile introduction of the isoxazole moiety into more complex molecular architectures.[1]

Accurate structural elucidation is paramount for any compound intended for use in research or drug development. NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) analysis, is the most powerful tool for unambiguously determining the structure of organic molecules in solution. This guide will detail the predicted ¹H and ¹³C NMR spectra of this compound, providing the rationale behind the expected chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms in a molecule. The isoxazole ring of this compound contains two protons, H-3 and H-4. Their chemical shifts and coupling are highly diagnostic.

Predicted ¹H NMR Data Summary

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~8.4 - 8.6 | Doublet (d) | ~1.5 - 2.0 |

| H-4 | ~6.5 - 6.7 | Doublet (d) | ~1.5 - 2.0 |

Note: Predictions are based on analysis of the parent isoxazole and related substituted derivatives in a standard deuterated solvent like CDCl₃.

Interpretation and Causality

The isoxazole ring exhibits aromatic character, which influences the chemical shifts of its ring protons.

-

Chemical Shifts : In the parent isoxazole, the protons resonate at δ 8.32 (H-3), δ 6.35 (H-4), and δ 8.51 (H-5). The bromine atom at the C-5 position is an electronegative and electron-withdrawing substituent. Its primary influence is felt at the adjacent C-4 position. The electron-withdrawing nature of bromine is expected to deshield the proton at H-4, causing a downfield shift compared to the parent isoxazole. The effect on the more distant H-3 is less pronounced but is also expected to be slightly downfield. Therefore, H-3 is predicted to appear at the lowest field (~8.4-8.6 ppm) due to its proximity to the electronegative nitrogen atom, while H-4 will appear further upfield (~6.5-6.7 ppm).

-

Coupling Constants : The two protons, H-3 and H-4, are three bonds apart and are expected to show vicinal coupling. In isoxazole systems, the ³J(H-3, H-4) coupling constant is typically small, in the range of 1.5-2.0 Hz.[2] This results in both signals appearing as sharp doublets.

The logical relationship for assigning the proton signals is visualized below.

Caption: Predicted ¹H NMR assignments and coupling for this compound.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature and functional groups present. For this compound, three distinct signals are expected for the isoxazole ring carbons.

Predicted ¹³C NMR Data Summary

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~150 - 152 |

| C-4 | ~105 - 107 |

| C-5 | ~145 - 147 |

Note: Predictions are based on analysis of related bromoisoxazole structures and general principles of ¹³C NMR.[3][4] Shifts are referenced to a standard like TMS.

Interpretation and Causality

The chemical shifts of the carbon atoms in the isoxazole ring are dictated by their hybridization, proximity to heteroatoms, and the effect of the bromine substituent.

-

C-3 : This carbon is adjacent to the ring nitrogen and is an iminyl-type carbon (=C-N). It is significantly deshielded and is expected to have the highest chemical shift, likely in the range of δ 150-152 ppm.

-

C-5 : This carbon is directly attached to the bromine atom. The heavy atom effect of bromine and its electronegativity cause a significant downfield shift. Based on data from related 4-bromoisoxazoles, where C-4 (the carbon bearing the bromine) is heavily deshielded, a similar strong effect is predicted for C-5.[3] It is expected to resonate in the region of δ 145-147 ppm.

-

C-4 : This carbon is the most shielded of the three, being adjacent to two other carbons. Its chemical shift is predicted to be the furthest upfield, around δ 105-107 ppm.

The workflow for predicting and assigning carbon signals is based on established chemical shift theory and empirical data from analogous compounds.

Caption: Workflow for the prediction of ¹³C NMR chemical shifts.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for a compound such as this compound, a standardized and self-validating protocol is essential.

Instrumentation and Materials

-

Spectrometer : 400 MHz (or higher field) NMR spectrometer.

-

NMR Tubes : High-precision 5 mm NMR tubes.

-

Solvent : Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.

-

Sample : 5-10 mg of purified this compound for ¹H NMR; 15-25 mg for ¹³C NMR.

Step-by-Step Methodology

-

Sample Preparation :

-

Accurately weigh the purified this compound sample into a clean, dry vial.

-

Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ with TMS).

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter. This is critical for achieving good spectral resolution.

-

Cap the NMR tube securely.

-

-

Spectrometer Setup and Calibration :

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape. This is a critical step for obtaining sharp resonance lines and resolving fine coupling patterns.

-

-

¹H NMR Data Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation.

-

Phase the spectrum correctly and perform a baseline correction.

-

Calibrate the spectrum by setting the TMS signal to δ 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Data Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

A greater number of scans (e.g., 128-1024 or more, depending on sample concentration) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the spectrum using the solvent signal (for CDCl₃, the central peak of the triplet is at δ 77.16 ppm) or the TMS signal (δ 0.00 ppm).

-

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Sharma, K., et al. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxazole heterocycle containing scaffolds. [Source provides general protocols for NMR of isoxazoles].

-

Yu, J., et al. (2015). ¹³C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles. Heterocyclic Communications, 21(5), 279-283. Retrieved from [Link]

-

Request PDF. (n.d.). 5-Bromoisoxazolidines: synthesis, reactivity and NMR study. ResearchGate. Retrieved from [Link]

- A Thesis Submitted to the Faculty. (n.d.). A Novel Synthesis of Benzoxazolone and Derivatives via a Ring Expansion and Reduction Approach. [Provides examples of NMR analysis for heterocyclic compounds].

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

- Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567.

- Govender, M., et al. (n.d.). Synthesis, characterization and antimicrobial evaluation of some novel....

- Govande, C. A., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.

-

University of Wisconsin/ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

Rodrguez, I., et al. (2014). Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. Marine Drugs, 12(7), 3943-3956. Retrieved from [Link]

-

PubChem. (n.d.). Isoxazole. National Institutes of Health. Retrieved from [Link]

-

Barr, M. P., et al. (1971). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry, 49(22), 3767-3774. Retrieved from [Link]

- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Provides detailed analysis of NMR for various heterocycles].

Sources

Interpreting the Infrared Spectrum of 5-Bromoisoxazole: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the infrared (IR) spectrum of 5-Bromoisoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak-listing approach. Instead, it offers a first-principles interpretation of the vibrational modes expected for this molecule, grounded in the established principles of infrared spectroscopy and supported by literature data on isoxazole and related halogenated heterocycles. This guide is structured to provide not only a predictive spectral analysis but also the underlying rationale for these predictions, thereby serving as a practical reference for the characterization of this compound and analogous molecular structures.

Introduction: The Vibrational Signature of a Heterocycle

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[2] When a molecule is irradiated with infrared light, its covalent bonds can absorb energy at specific frequencies, causing them to stretch, bend, or rotate more vigorously.[2] The resulting absorption pattern, or IR spectrum, serves as a unique molecular "fingerprint," revealing the presence of specific functional groups and providing insights into the overall molecular structure.

This compound is a five-membered aromatic heterocycle containing both oxygen and nitrogen atoms, with a bromine substituent at the 5-position.[1] Its structure presents a unique combination of vibrational modes, including those from the isoxazole ring itself and the carbon-bromine bond. Understanding the expected IR spectrum is crucial for confirming the synthesis of this compound, assessing its purity, and studying its interactions in various chemical environments.

Predicted Infrared Spectrum of this compound: A Functional Group Analysis

The interpretation of the IR spectrum of this compound can be systematically approached by dissecting the molecule into its constituent functional groups and predicting their characteristic absorption frequencies. The primary vibrational modes of interest arise from the isoxazole ring (C=N, C=C, C-O, N-O, and C-H bonds) and the C-Br bond.

The Isoxazole Ring: A Complex Vibrational System

The isoxazole ring is an aromatic system, and as such, its vibrational modes are often coupled, meaning that a single absorption band may result from the combined motion of several bonds. However, we can still assign characteristic regions for the principal stretching and bending vibrations.

-

C-H Stretching (Aromatic): The C-H bonds on the isoxazole ring are expected to produce stretching vibrations at wavenumbers slightly above 3000 cm⁻¹. Typically, aromatic C-H stretches appear in the range of 3100-3000 cm⁻¹.[3] These bands are often of weak to medium intensity.

-

Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring give rise to a series of bands in the 1650-1400 cm⁻¹ region.[4] For isoxazole derivatives, a band in the range of 1612-1643 cm⁻¹ can be attributed to the C=N stretching vibration.[5] Additional bands in the 1500-1400 cm⁻¹ range are characteristic of C=C in-ring stretching.[6]

-

Ring Breathing and C-O/N-O Stretching: The isoxazole ring also exhibits "breathing" modes, where the entire ring expands and contracts. These, along with C-O and N-O stretching vibrations, contribute to the complex pattern in the fingerprint region. The C-O-N linkage is a key feature. Literature on isoxazole derivatives reports C-O stretching of the isoxazole ring around 1068 cm⁻¹, C-N stretching near 1267 cm⁻¹, and N-O stretching at approximately 1153 cm⁻¹.[7]

The Carbon-Bromine Bond: A Fingerprint Region Indicator

The C-Br stretching vibration is characterized by its appearance at lower wavenumbers, typically in the 690-515 cm⁻¹ range.[8] This absorption is a key diagnostic feature for confirming the presence of the bromine substituent on the isoxazole ring. Its position within this range can be influenced by the overall electronic structure of the molecule.

The following diagram illustrates the key functional groups and their corresponding vibrational modes that are central to interpreting the IR spectrum of this compound.

Caption: Key vibrational regions for this compound.

Tabulated Summary of Predicted IR Absorptions

For clarity and ease of reference, the predicted characteristic infrared absorption bands for this compound are summarized in the table below. These wavenumber ranges are derived from established literature values for the respective functional groups.[3][5][7][8][9]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Characteristic of C-H bonds on the isoxazole ring.[3] |

| C=N Stretch (ring) | 1645 - 1610 | Medium | A key indicator of the isoxazole heterocyclic system.[5] |

| C=C Stretch (ring) | 1500 - 1400 | Medium to Strong | Coupled vibrations within the aromatic ring.[6] |

| C-N Stretch (ring) | ~1270 | Medium | Part of the complex fingerprint of the isoxazole ring.[7] |

| N-O Stretch (ring) | ~1150 | Medium to Strong | Characteristic of the N-O bond within the heterocycle.[7] |

| C-O Stretch (ring) | ~1070 | Medium to Strong | Characteristic of the C-O bond within the heterocycle.[7] |

| C-H Out-of-Plane Bending | 900 - 675 | Strong | Can provide information on the substitution pattern of the ring. |

| C-Br Stretch | 690 - 515 | Medium to Strong | Diagnostic for the bromine substituent.[8] |

Experimental Protocol for IR Spectrum Acquisition

To obtain a high-quality IR spectrum of this compound, a standardized experimental procedure is essential. The following protocol outlines the steps for analysis using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer, a common and convenient method for solid and liquid samples.

Materials and Equipment

-

This compound sample (solid or in a suitable solvent)

-

ATR-FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Step-by-Step Procedure

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean and free of any residues. Clean with a lint-free wipe moistened with isopropanol and allow it to dry completely.

-

Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, allowing it to be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal.

-

If the sample is a solid, lower the pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducibility.

-

-

Sample Spectrum Acquisition:

-

Scan the sample over the desired spectral range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

-

Perform a baseline correction if necessary to ensure the baseline is flat.

-

Label the significant peaks with their corresponding wavenumbers.

-

The logical workflow for this process is depicted in the following diagram:

Caption: Workflow for ATR-FTIR analysis.

Conclusion: A Self-Validating Approach to Spectral Interpretation

The interpretation of the IR spectrum of this compound is a multi-faceted process that relies on a solid understanding of group frequencies and the unique vibrational characteristics of heterocyclic aromatic systems. By systematically analyzing the expected contributions from the C-H, C=N, C=C, C-O, N-O, and C-Br bonds, a detailed and predictive spectrum can be constructed. This guide provides the foundational knowledge for researchers to confidently identify this compound, offering a framework that is both scientifically rigorous and practically applicable. The provided experimental protocol ensures that high-quality, reproducible data can be obtained, forming the basis for accurate spectral interpretation and subsequent research endeavors.

References

-

ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

-

Charles University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Retrieved from [Link]

-

SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational assignment of isoxazole aided by rovibrational data and density functional theory. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (n.d.). Partial IR spectra of the NO stretching frequency region of the.... Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved from [Link]

-

ACS Publications. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. Retrieved from [Link]

-

Semantic Scholar. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Retrieved from [Link]-4-Hameed-Ahmed/49e9c733671e3092892994467d3e5f29c0f9154a)

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Biofunctional Evaluation of Novel Isoxazole, C-Nucleoside, and Thioxopyrimidine Derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]

-

Reddit. (2023). Missing O-H stretch in IR spectrum?. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Synthesis of 3-(4'-Bromo phenyl)-5-(aryl substituted) isoxazolines Compounds computational studies and Biological activity. Retrieved from [Link]

-

MDPI. (2024). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

-

Springer. (n.d.). Supporting Information to the paper Ni(II), Co(II), Cu(II), Zn(II) and Na(I) complexes of a hybrid ligand 4'-(4'''- benzo-15-crown-5)-methyloxy-2,2':6',2''. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

NSF Public Access Repository. (n.d.). Diradical Interactions in Ring-Open Isoxazole. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

-

Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Ring Strain and C=O Stretching Frequency. Retrieved from [Link]

-

International Journal of Biosciences and Research. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rjpbcs.com [rjpbcs.com]

- 8. scribd.com [scribd.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

A Technical Guide to the Mass Spectrometry Fragmentation of 5-Bromoisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Bromoisoxazole. As a heterocyclic compound incorporating both a labile N-O bond and a halogen atom, its fragmentation behavior is governed by a series of predictable yet complex pathways. This document elucidates the primary fragmentation mechanisms, including the critical role of the bromine isotope pattern, initial ring cleavage via N-O bond scission, and subsequent retro-Diels-Alder (RDA) type rearrangements. By understanding these pathways, researchers can confidently identify this compound and its analogues in complex matrices, a crucial step in synthetic chemistry and drug development. This guide serves as a foundational resource, blending established mass spectrometry principles with specific application to this important heterocyclic scaffold.

Introduction: The Analytical Imperative for this compound

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The isoxazole ring is a key pharmacophore in numerous approved drugs, and the presence of a bromine atom provides a versatile handle for further synthetic transformations, such as cross-coupling reactions. Accurate and unambiguous structural confirmation is paramount during the synthesis and application of this compound derivatives.

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone analytical technique for the structural elucidation of volatile organic compounds.[1] Upon high-energy electron impact, molecules are ionized to form a molecular ion (M•+), which is often energetically unstable and undergoes fragmentation.[2][3] The resulting pattern of fragment ions serves as a molecular fingerprint, providing rich structural information. This guide will detail the characteristic fragmentation pathways of this compound, providing a predictive framework for spectral interpretation.

Experimental Protocol: A Self-Validating Workflow

To ensure reproducible and high-quality data, a standardized experimental approach is critical. The following protocol outlines a robust method for analyzing this compound using a common Gas Chromatography-Mass Spectrometry (GC-MS) system.

Instrumentation:

-

Mass Spectrometer: A benchtop single quadrupole mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization Energy: Standard 70 eV. This energy level is high enough to induce reproducible fragmentation patterns while minimizing excessive fragmentation that could obscure the molecular ion.[3]

-

Sample Introduction: Gas Chromatography (GC) is the preferred method for introducing a pure, volatile sample like this compound into the ion source.

-

GC Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms).

-

Injection: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the heated inlet.

-

Data Acquisition & Analysis:

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of this compound in a high-purity volatile solvent.

-

GC-MS Acquisition: Introduce the sample via the GC. The GC will separate the analyte from any impurities and the solvent before it enters the MS source.

-

Mass Spectrum Scan: Acquire a full scan mass spectrum over a relevant mass range (e.g., m/z 40-200).

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the isotopic pattern of all bromine-containing ions.

-

Identify key fragment ions and propose fragmentation pathways based on logical neutral losses.

-

This workflow is self-validating. The GC retention time provides one layer of identification, while the mass spectrum provides the structural confirmation. The characteristic bromine isotope pattern serves as an immediate and definitive check for the presence of the halogen in the molecular ion and its fragments.[4]

The Molecular Ion (M•+): The First Clue

The first and most crucial feature in the mass spectrum of this compound is the molecular ion peak. The nominal molecular weight of this compound (C₃H₂BrNO) is 148 g/mol for the ⁷⁹Br isotope and 150 g/mol for the ⁸¹Br isotope. Due to the near-equal natural abundance of the two stable bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), the molecular ion will appear as a characteristic pair of peaks of almost equal intensity at m/z 148 and 150.[5] This "M" and "M+2" pattern is an unambiguous indicator of the presence of a single bromine atom in the ion.[4]

Primary Fragmentation Pathways

Upon ionization, the this compound molecular ion undergoes a cascade of fragmentation reactions. The primary pathways are driven by the inherent instability of the isoxazole ring and the influence of the electronegative bromine atom.

Pathway A: Initial N-O Bond Cleavage and Acylium Ion Formation

The weakest bond in the isoxazole ring is the N-O bond. Electron impact often initiates the cleavage of this bond, which is a common fragmentation starting point for isoxazoles.[6] This leads to a ring-opened radical cation, which can then undergo further fragmentation.

A key fragmentation pathway involves the loss of a bromine radical (•Br) followed by the loss of hydrogen cyanide (HCN).

-

Loss of Bromine Radical: The molecular ion can lose a bromine radical to form an ion at m/z 69.

-

[M - Br]⁺ → C₃H₂NO⁺ (m/z 69)

-

-

Loss of HCN: The resulting m/z 69 ion can then lose a molecule of HCN, a common fragmentation for nitrogen-containing heterocycles.[7]

-

C₃H₂NO⁺ - HCN → C₂H₂O⁺• (m/z 42)

-

Pathway B: Retro-Diels-Alder (RDA) Type Fragmentation

Heterocyclic rings can undergo fragmentation analogous to the Retro-Diels-Alder (RDA) reaction.[8][9] For the isoxazole ring, this involves a concerted cleavage of two ring bonds to yield a neutral acetylene molecule and a charged bromo-carbonyl fragment.

-

Initial Ionization: The molecule is ionized to the molecular ion [C₃H₂BrNO]•+.

-

Ring Cleavage: The ring fragments, expelling acetylene (C₂H₂).

-

[M]•+ - C₂H₂ → [CHBrNO]•+ (m/z 122/124)

-

-

Further Fragmentation: This fragment can then lose carbon monoxide (CO).

-

[CHBrNO]•+ - CO → [CHBrN]•+ (m/z 94/96)

-

The workflow for these competing fragmentation pathways is illustrated below.

Caption: Competing fragmentation pathways of this compound.

Summary of Key Ions

The table below summarizes the key ions expected in the EI mass spectrum of this compound. The presence of the bromine isotope pattern is a key diagnostic feature for ions that retain the bromine atom.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Proposed Formation Mechanism | Notes |

| 148/150 | [C₃H₂BrNO]•+ | Molecular Ion (M•+) | Characteristic 1:1 isotope pattern confirms bromine. |

| 122/124 | [CHBrNO]•+ | Loss of acetylene (C₂H₂) via RDA-type cleavage. | Retains bromine atom. |

| 94/96 | [CHBrN]•+ | Loss of CO from m/z 122/124. | Retains bromine atom. |

| 69 | [C₃H₂NO]⁺ | Loss of bromine radical (•Br) from M•+. | Base peak is possible depending on stability. |

| 42 | [C₂H₂O]•+ | Loss of HCN from m/z 69. | A common, stable fragment. |

Conclusion

The mass spectrometry fragmentation of this compound is a predictable process governed by fundamental principles of ion chemistry. The key diagnostic features are:

-

An intense molecular ion peak at m/z 148/150 with a characteristic 1:1 isotopic ratio.

-

Fragmentation pathways initiated by the cleavage of the weak N-O bond .

-

A competing Retro-Diels-Alder type fragmentation pathway involving the loss of acetylene.

-

The formation of a stable m/z 69 ion through the loss of the bromine radical.